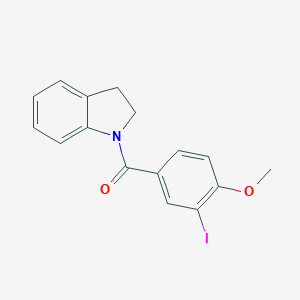![molecular formula C18H23N3O5S2 B324989 N-[4-({4-[(diethylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide](/img/structure/B324989.png)
N-[4-({4-[(diethylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({4-[(diethylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a diethylamino group, sulfonyl groups, and an acetamide moiety. It is known for its potential pharmacological activities and is often studied for its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[(diethylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-aminophenyl sulfone with diethylamine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[(diethylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
N-[4-({4-[(diethylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[4-({4-[(diethylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis. By inhibiting DHFR, the compound can exert antimicrobial and anticancer effects. Additionally, it may interact with other cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-4,4’-diaminodiphenylsulfone: Similar in structure but lacks the diethylamino group.
Acetyldapsone: Another sulfonamide derivative with different pharmacological properties.
Monoacetyldapsone: Similar in structure but with variations in the acetamide moiety.
Uniqueness
N-[4-({4-[(diethylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile reagent and therapeutic agent .
Properties
Molecular Formula |
C18H23N3O5S2 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[4-[[4-(diethylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C18H23N3O5S2/c1-4-21(5-2)28(25,26)18-12-8-16(9-13-18)20-27(23,24)17-10-6-15(7-11-17)19-14(3)22/h6-13,20H,4-5H2,1-3H3,(H,19,22) |
InChI Key |
KUWAQRITFOVSJQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-methoxyphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-6-phenylpyridine-3-carbonitrile](/img/structure/B324906.png)
![5-(5-Nitro-2-thienyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B324907.png)
![1-[(2E)-3-(1-naphthyl)-2-propenoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B324908.png)
![1-[(2E)-3-(1-naphthyl)-2-propenoyl]indoline](/img/structure/B324909.png)
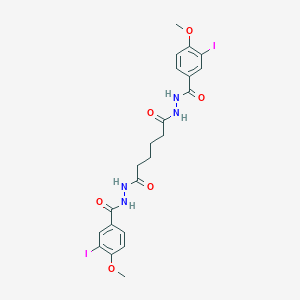
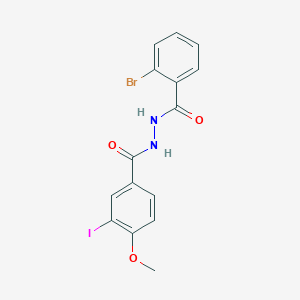
![METHYL 2-{[3-CYANO-6-PHENYL-4-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE](/img/structure/B324916.png)
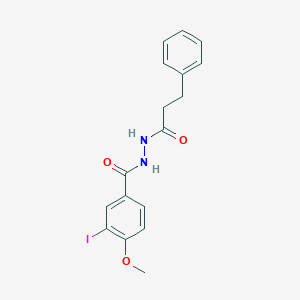
![N-{4-[(diethylamino)sulfonyl]phenyl}-3-iodo-4-methoxybenzamide](/img/structure/B324921.png)
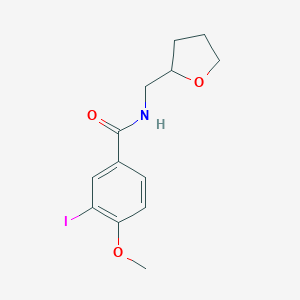

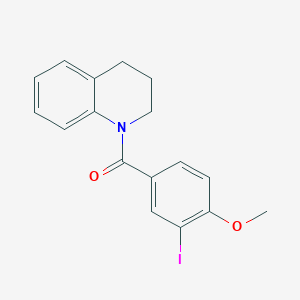
![3-iodo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B324928.png)
